
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxyphenyl group. It has applications in pharmaceuticals, particularly in the synthesis of analgesic and antipyretic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multistep procedures. These methods may use raw materials such as phenol, 4-nitrophenol, or nitrobenzene. The processes are designed to optimize yield and minimize environmental impact, although challenges related to sustainability and efficiency remain .
化学反応の分析
Types of Reactions
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the functional groups attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, hydrogen for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive carbonylation of nitrobenzene can yield N-(4-hydroxyphenyl)acetamide with high selectivity .
科学的研究の応用
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the production of analgesic and antipyretic drugs, such as paracetamol.
Industry: The compound is used in the manufacture of pharmaceuticals and other chemical products
作用機序
The mechanism of action of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as an analgesic, the compound inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain. The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Paracetamol (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic drug.
Phenacetin (N-(4-ethoxyphenyl)acetamide): An analgesic and antipyretic drug, now less commonly used due to safety concerns.
Acetanilide (N-phenylacetamide): An older analgesic and antipyretic drug, also less commonly used today.
Uniqueness
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
N-(4-acetyl-2-amino-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,11H2,1-2H3,(H,12,14) |
InChIキー |
NORGNVLDDWZCFQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


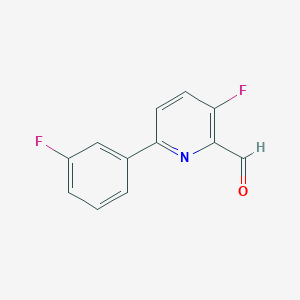
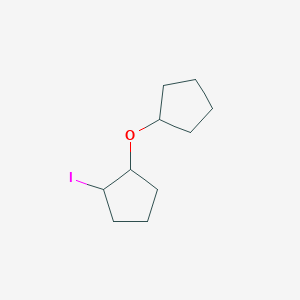

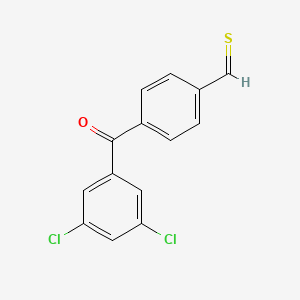
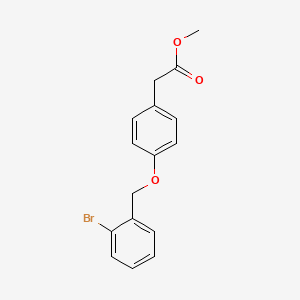
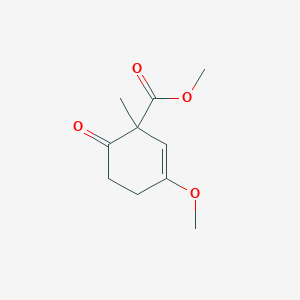
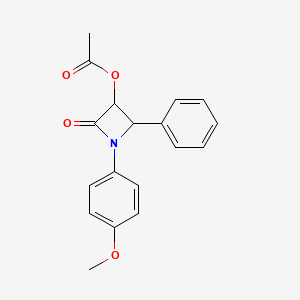
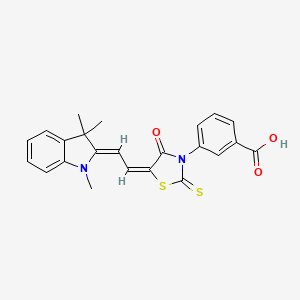
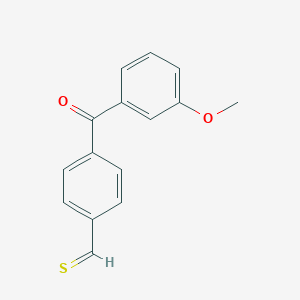
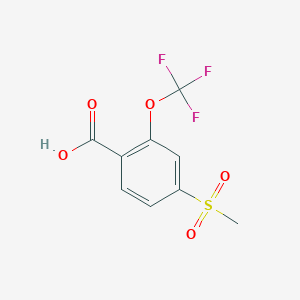
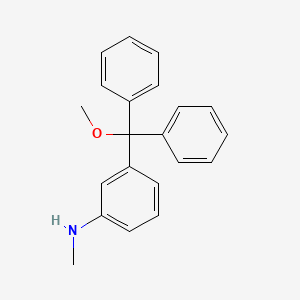
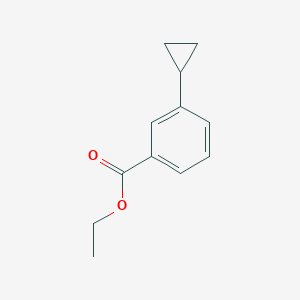

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
